molecular formula C11H13Cl2NO B11178086 N-tert-butyl-2,5-dichlorobenzamide

N-tert-butyl-2,5-dichlorobenzamide

Cat. No.: B11178086
M. Wt: 246.13 g/mol
InChI Key: LBFJDVWPXVVXFH-UHFFFAOYSA-N
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Description

N-tert-butyl-2,5-dichlorobenzamide is an organic compound with the molecular formula C11H13Cl2NO. It is a derivative of benzamide, where the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions, and the amide nitrogen is substituted with a tert-butyl group. This compound is known for its applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-2,5-dichlorobenzamide can be synthesized through the reaction of 2,5-dichlorobenzoyl chloride with tert-butylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2,5-dichlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted benzamides.

    Oxidation: N-tert-butyl-2,5-dichlorobenzoic acid.

    Reduction: Corresponding amines.

Scientific Research Applications

N-tert-butyl-2,5-dichlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-2,5-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2,5-dichlorobenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of a tert-butyl group on the amide nitrogen. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

N-tert-butyl-2,5-dichlorobenzamide

InChI

InChI=1S/C11H13Cl2NO/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3,(H,14,15)

InChI Key

LBFJDVWPXVVXFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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